Prolylphenylalanine

Description

Historical Context and Early Investigations of Dipeptides

The scientific journey into the world of peptides began in the early 20th century, with pioneering work by chemists like Emil Fischer who were instrumental in understanding the fundamental structure of proteins. numberanalytics.com The synthesis and study of dipeptides, the simplest peptide units, were crucial in establishing the concept of the peptide bond—a covalent chemical bond formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule, releasing a molecule of water. numberanalytics.com This foundational work laid the groundwork for comprehending the primary structure of proteins and peptides. numberanalytics.com Initially, some of these small peptides were considered mere artifacts or byproducts of protein degradation. nih.gov However, as analytical techniques advanced, the distinct biological roles and significance of dipeptides became increasingly evident. numberanalytics.com

Significance of Prolylphenylalanine in Peptide Chemistry and Biochemistry

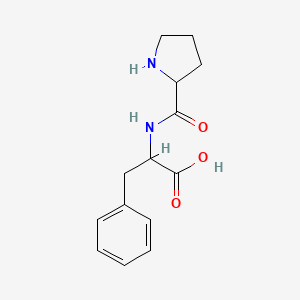

This compound (Pro-Phe) holds a unique position in the fields of peptide chemistry and biochemistry due to the distinct properties of its constituent amino acids. ontosight.ai Proline is a non-polar proteinogenic amino acid notable for its secondary amine, which forms a tertiary amide when incorporated into a peptide chain. sigmaaldrich.com This cyclic structure restricts the conformational flexibility of the peptide backbone, making proline a significant "structure-breaker" in alpha-helices and beta-sheets. sigmaaldrich.com Phenylalanine, an essential aromatic amino acid, contributes a bulky, hydrophobic side chain. drugbank.comresearchgate.net

The combination of these two residues in this compound results in a molecule with specific conformational preferences and biological activities. In biochemistry, this compound serves as a substrate for enzymes like dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), playing a role in protein digestion and metabolism. sigmaaldrich.comsigmaaldrich.com It is considered an incomplete breakdown product of protein catabolism and has been detected in urine. sigmaaldrich.comhmdb.ca The unique structure of the proline residue in the Xaa-Pro bond allows for a relatively high probability of both cis and trans conformations, a key factor in protein folding. sigmaaldrich.com Studies have shown that aromatic-proline sequences, such as in this compound, have a higher propensity for the cis conformation compared to non-aromatic-prolyl bonds. nih.gov This dipeptide is also utilized as a building block in the synthesis of more complex peptides and has been investigated for its potential role in modulating various cellular processes. ontosight.ai

Scope and Research Objectives for this compound Studies

Current research on this compound is multifaceted, spanning from fundamental chemical synthesis to its potential applications in biomedical research. A primary objective is the continued exploration of its synthesis, often achieved through solid-phase or solution-phase peptide synthesis methods. ontosight.ai These techniques involve the careful coupling of protected amino acids followed by deprotection and purification steps. ontosight.ai

Another key research area is the detailed conformational analysis of this compound and its derivatives. Understanding the three-dimensional structure and the cis-trans isomerism of the proline peptide bond is crucial for elucidating its biological function and for the rational design of peptidomimetics. nih.govresearchgate.net

Furthermore, extensive research is focused on the biological activities of this compound and peptides containing this motif. ontosight.ai Investigations are underway to explore its potential as an enzyme inhibitor and its interactions with specific protein targets. ontosight.ainih.gov For instance, derivatives of this compound have been synthesized and studied as antagonists for integrin α4β1, a cell adhesion receptor. nih.gov The overarching goal of these studies is to leverage the unique chemical properties of this compound to develop novel therapeutic agents and research tools. sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

| Identifier | Value |

| IUPAC Name | (2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |

| Chemical Formula | C14H18N2O3 |

| Molecular Weight | 262.309 g/mol |

| Synonyms | Pro-Phe, N-L-Prolyl-L-phenylalanine, L-Pro-L-Phe |

Table 1: Chemical Identifiers for this compound. hmdb.canih.gov

| Property | Description |

| Physical State | Solid |

| Appearance | White to beige crystalline powder |

| Melting Point | Approximately 250-251 °C |

Table 2: Physical Properties of this compound. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(11-7-4-8-15-11)16-12(14(18)19)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIANZLCJVYEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874553 | |

| Record name | PRO-PHE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of Prolylphenylalanine

Solid-Phase Peptide Synthesis Methodologies for Prolylphenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides like this compound. openaccessjournals.combachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin. openaccessjournals.compowdersystems.com The core principle of SPPS is its cyclical process, where each cycle extends the peptide chain by one amino acid. bachem.com A key advantage of this approach is the simplification of the purification process; because the desired peptide is bound to the solid support, excess reagents and soluble by-products can be easily removed by filtration and washing. bachem.comiris-biotech.de This allows for the use of excess reagents to drive reactions to completion, improving yield and efficiency. iris-biotech.deacsgcipr.org The synthesis begins by attaching the C-terminal amino acid (in this case, Phenylalanine) to the resin. powdersystems.com Subsequent cycles involve the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid (Proline). bachem.compowdersystems.com Once the full peptide sequence is assembled, it is cleaved from the solid support. powdersystems.com Two primary chemical strategies dominate the field of SPPS: Fmoc/tBu and Boc chemistry.

Fmoc/tBu Chemistry in this compound Synthesis

The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most widely used methodology for SPPS in both academic and industrial settings. scielo.org.mxcsic.es This approach is based on an orthogonal protection scheme, meaning the temporary and permanent protecting groups are removed by different chemical mechanisms. csic.es

The key features of the Fmoc/tBu strategy are:

Nα-Protection: The α-amino group of the incoming amino acid is protected by the base-labile Fmoc group. scielo.org.mx

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). csic.es

Deprotection Cycle: The Fmoc group is removed at the start of each cycle using a secondary amine base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N'-dimethylformamide (DMF). csic.esresearchgate.net

Final Cleavage: After the synthesis of the complete peptide chain (Fmoc-Pro-Phe-Resin), the final Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esresearchgate.net

The general workflow for synthesizing this compound using the Fmoc/tBu strategy is outlined below.

| Step | Action | Reagents/Solvents | Purpose |

| 1. Resin Preparation | Swell the resin. | N,N'-dimethylformamide (DMF) | Prepare the solid support for reaction. |

| 2. First Amino Acid Loading | Attach Fmoc-Phe-OH to the resin. | Coupling reagents (e.g., DIC/Oxyma), DMF | Anchor the C-terminal amino acid to the solid support. |

| 3. Deprotection | Remove the Fmoc group from Phenylalanine. | 20% Piperidine in DMF | Expose the N-terminal amine for the next coupling reaction. researchgate.net |

| 4. Washing | Wash the resin thoroughly. | DMF, Isopropanol (IPA), Dichloromethane (B109758) (DCM) | Remove excess deprotection reagent and by-products. scielo.org.mx |

| 5. Coupling | Couple Fmoc-Pro-OH to the free amine of Phenylalanine. | Fmoc-Pro-OH, coupling reagents (e.g., HBTU/DIPEA), DMF | Form the Pro-Phe peptide bond. powdersystems.com |

| 6. Washing | Wash the resin thoroughly. | DMF, IPA, DCM | Remove excess amino acid and coupling by-products. |

| 7. Final Deprotection | Remove the Fmoc group from Proline. | 20% Piperidine in DMF | Expose the final N-terminal amine. |

| 8. Cleavage & Purification | Cleave the dipeptide from the resin. | Trifluoroacetic acid (TFA) cocktail | Release the final this compound dipeptide into solution. researchgate.net |

Boc Chemistry in this compound Synthesis

The tert-butoxycarbonyl (Boc) chemistry, also known as the Boc/Benzyl (Bzl) strategy, was the original methodology developed for SPPS. iris-biotech.de It relies on a different philosophy of acid lability for deprotection. chempep.com

Key characteristics of the Boc strategy include:

Nα-Protection: The α-amino group is protected with the acid-labile Boc group. genscript.com This group is removed at each step of the synthesis using a moderately strong acid, such as 50% TFA in dichloromethane (DCM). chempep.com

Side-Chain Protection: Side-chain protecting groups are typically benzyl-based and are stable to the TFA used for Boc removal. iris-biotech.de

Final Cleavage: In the final step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong, hazardous acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). csic.esnih.gov This requires specialized laboratory equipment. nih.gov

Neutralization: After each TFA deprotection step, the resulting trifluoroacetate (B77799) salt of the N-terminal amine must be neutralized with a base before the next coupling reaction can proceed. chempep.com

| Feature | Fmoc/tBu Chemistry | Boc Chemistry |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) genscript.com |

| Nα-Deprotection Reagent | Base (e.g., Piperidine) csic.es | Moderate Acid (e.g., TFA) chempep.com |

| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt) csic.es | Strong-acid-labile (e.g., Benzyl) iris-biotech.de |

| Final Cleavage Reagent | Strong Acid (e.g., TFA) researchgate.net | Very Strong Acid (e.g., HF) nih.gov |

| Key Advantage | Milder overall conditions, avoids routine use of strong acid. csic.es | Can be advantageous for synthesizing certain hydrophobic or complex peptides. nih.gov |

| Key Disadvantage | Potential for side reactions during base treatment. | Requires hazardous strong acids (HF) and specialized equipment for final cleavage. nih.gov |

Optimization of Coupling Reagents and Conditions

The formation of the peptide bond is a critical step in SPPS that requires the activation of the carboxylic acid group of the incoming amino acid. jpt.comiris-biotech.de The choice of coupling reagent is crucial for achieving high efficiency, minimizing side reactions, and preventing the loss of chiral integrity (racemization). iris-biotech.debachem.com Over the years, several classes of coupling reagents have been developed.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) were among the first used. jpt.comiris-biotech.de They are effective but can lead to racemization and the formation of insoluble by-products. Their performance is greatly improved by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer and more efficient alternative, OxymaPure. researchgate.netbachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) offer high coupling efficiency with a low risk of racemization. jpt.com

Aminium/Uronium Salts: This class includes the most popular and efficient coupling reagents used today, such as HBTU, TBTU, and HATU. jpt.combachem.com These reagents react with the protected amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive intermediate that rapidly acylates the free amine of the resin-bound peptide. bachem.com Reagents like COMU, which incorporates the OxymaPure leaving group, offer high reactivity comparable to HATU but with improved safety and solubility profiles. bachem.comsigmaaldrich.com

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Simple and effective, but require additives (e.g., HOBt, OxymaPure) to suppress side reactions. jpt.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency with low racemization risk. jpt.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient and fast-acting, making them a popular choice for both standard and difficult couplings. jpt.combachem.com HATU and COMU are among the most reactive. sigmaaldrich.com |

Solution-Phase Synthesis Approaches for this compound and Analogs

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. openaccessjournals.com While largely superseded by SPPS for routine synthesis, it remains an indispensable technique for specific applications, such as the synthesis of peptides with unusual structures that are incompatible with solid-phase methods or for large-scale industrial production. nih.govnih.gov

In this approach, protected amino acids or peptide fragments are coupled in a suitable solvent. nih.gov Unlike SPPS, the intermediate products are isolated and purified after each coupling and deprotection step, which can be a laborious and time-consuming process. mdpi.commit.edu A common strategy in solution-phase synthesis is fragment condensation, where smaller, fully protected peptide fragments are synthesized independently (often using SPPS) and then joined together in solution to form the final, larger peptide. nih.gov This hybrid approach can be more efficient for producing very long peptides. acsgcipr.org The synthesis of analogs, such as those involving modifications to the peptide backbone, may also necessitate a solution-phase approach. rsc.org

Enzymatic Synthesis of this compound and Related Peptides

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis. Enzymes operate under mild conditions, minimizing the need for protecting groups and reducing side reactions.

Carboxypeptidase Y-Catalyzed Amidation Reactions

Carboxypeptidase Y (CPY), a serine exopeptidase from baker's yeast, can be used to catalyze the formation of peptide bonds in a process known as transpeptidation. capes.gov.brthermofisher.com Research has shown that CPY is particularly effective in catalyzing amidation reactions for peptides where the penultimate C-terminal residue is proline. google.com This makes it a suitable enzyme for derivatizing peptides like this compound.

The reaction involves using a peptide substrate with a C-terminus of prolyl-X, where X is a hydrophobic amino acid. Substrates with C-terminal sequences of prolyl-phenylalanine, prolyl-leucine, and prolyl-valine are specifically noted as being effective. google.comgoogle.com The peptide substrate is treated with CPY in the presence of a high concentration of a nucleophile, such as ammonia (B1221849), to produce a C-terminally amidated peptide. google.comgoogle.com To favor the synthetic (amidating) activity over the enzyme's natural hydrolytic (peptidase) activity, the reaction is typically performed under alkaline conditions, with an optimal pH in the range of 9.0 to 9.5. google.com The enzyme can be used in its free form or immobilized on a solid support, which allows for easy removal from the reaction mixture and potential for reuse. nih.gov

| Parameter | Condition | Rationale / Note |

| Enzyme | Carboxypeptidase Y (CPY) | A serine exopeptidase capable of transpeptidation. capes.gov.brjmb.or.kr |

| Substrate | Peptides with a C-terminus of Prolyl-Phenylalanine (or other Pro-hydrophobic AA). google.comgoogle.com | The proline residue at the P1' position is critical for substrate specificity in this reaction. google.com |

| Nucleophile | Ammonia (highly concentrated) | Acts as the amine donor to form the C-terminal amide. google.com |

| pH | Alkaline (Optimal range 9.0-9.5) | Suppresses the enzyme's hydrolytic activity and favors the amidation reaction. google.com |

| Temperature | 37-50°C | Reaction temperature can be optimized based on substrate and pH. google.comgoogle.com |

| Enzyme Form | Free or Immobilized | Immobilization facilitates enzyme recovery and reuse. nih.gov |

Chemoenzymatic Cascades for this compound Precursors

A significant strategy involves the use of phenylalanine ammonia lyases (PALs). researchgate.netnih.gov These enzymes catalyze the stereoselective amination of cinnamic acid derivatives to produce various L-phenylalanine analogs. frontiersin.org For instance, a one-pot system coupling PAL-mediated amination with a chemoenzymatic deracemization process has been developed to synthesize D-phenylalanine derivatives from inexpensive cinnamic acids with high yield and excellent optical purity. researchgate.netnih.gov This deracemization is typically achieved through stereoselective oxidation of the forming D-amino acid, followed by a nonselective reduction step. researchgate.net The combination of these enzymatic and chemical steps in a single reaction vessel streamlines the synthesis of chiral precursors for this compound. researchgate.netnih.gov

The table below summarizes examples of chemoenzymatic cascades used in the synthesis of amino acid precursors relevant to this compound.

| Enzyme System | Precursor Synthesized | Key Features |

| Phenylalanine Ammonia Lyase (PAL) & L-amino acid deaminase (LAAD)/Reducing Agent | D-phenylalanine derivatives | One-pot amination and deracemization of cinnamic acids. researchgate.netnih.gov |

| Alcohol Dehydrogenase, Flavin-dependent Halogenase, Flavin Reductase | Halogenated indoles | Redox-neutral cascade for functionalized tryptophan precursors. researchgate.net |

| Fructose-6-phosphate aldolase (B8822740) (FSA) & Transaminase (TA) | Densely functionalized 1-pyrrolines | Stereoselective synthesis of complex pyrrolidine (B122466) structures. acs.org |

Derivatization and Analog Generation of this compound

The this compound dipeptide is a versatile platform for chemical modification to generate analogs with tailored properties for various research applications. These modifications include functionalization of the amino acid side chains, cyclization to form rigid structures, and the development of novel chiral ionic liquids.

Functionalization for Specific Research Applications

The functionalization of this compound and its constituent amino acids is crucial for creating molecular probes and novel therapeutic agents. As a dipeptide, this compound can be used in polypeptide synthesis. sigmaaldrich.com The phenylalanine residue, in particular, is a target for modifications due to its aromatic ring, which can be altered to influence biological activity, such as the inhibition of the angiotensin-converting enzyme (ACE). sigmaaldrich.com

Methods for the direct functionalization of amino acids that can be incorporated into this compound are continually being developed. C-H functionalization, for example, allows for the selective modification of amino acid side chains without the need for pre-functionalized starting materials. researchgate.netacs.org This has been applied to synthesize a variety of substituted phenylalanine derivatives. acs.org

In biochemical research, this compound serves as a substrate for enzymes like dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), aiding in the study of protein metabolism. sigmaaldrich.com The synthesis of this compound analogs with modified side chains or backbones can be used to investigate enzyme-substrate interactions and identify potential drug candidates. sigmaaldrich.com For instance, the introduction of non-natural amino acids with functionalities like alkynes or halogens into peptide structures allows for their use in bioorthogonal chemistry. researchgate.net

Cyclization Reactions and Diketopiperazine Formation

This compound can undergo intramolecular cyclization to form a rigid bicyclic structure known as a diketopiperazine (DKP), specifically cyclo(Pro-Phe). mdpi.com This cyclization is a spontaneous intramolecular aminolysis reaction where the N-terminal amino group attacks the carbonyl group of the peptide bond, leading to the formation of a stable six-membered ring. nih.govacs.org This process often occurs when proline is the second amino acid in a peptide chain. nih.gov The interaction between the aromatic residue of phenylalanine and the proline ring can promote the formation of the cis amide bond, which is a prerequisite for DKP formation. nih.gov

The synthesis of cyclo(Pro-Phe) can be achieved through various methods. Heating an aqueous solution of L-phenylalanyl-L-proline can lead to cyclization, with one study showing 70% conversion to the DKP after 20 hours at reflux temperature. google.com The efficiency of this reaction can be significantly influenced by pH and the presence of organic solvents. google.com For example, carrying out the cyclization in n-butanol at pH 4 resulted in a 99% conversion after just one hour. google.com

A common synthetic route to cyclo(Phe-Pro) isomers involves a four-step process: methyl esterification of phenylalanine, peptide coupling to a Boc-protected proline, deprotection of the Boc group, and finally, cyclization. mdpi.com The conditions for cyclization can be optimized; for instance, refluxing dipeptide esters in 2-butanol (B46777) with acetic acid has been shown to produce optically pure DKPs in good yields. jst.go.jp

The table below presents data on the cyclization of this compound precursors to form diketopiperazines under different conditions.

| Starting Material | Reaction Conditions | Product | Yield/Conversion | Reference |

| L-phenylalanyl-L-proline | Aqueous solution, reflux | cyclo(L-Phe-L-Pro) & L-prolyl-L-phenylalanine | 70% DKP, 30% reverse dipeptide after 20 hrs | google.com |

| L-phenylalanyl-L-proline | Aqueous solution with n-butanol, pH 4, reflux | cyclo(L-Phe-L-Pro) | 99% conversion after 1 hr | google.com |

| Boc-Pro-Phe-OMe | 1. Boc deprotection 2. Cyclization | cyclo(Phe-Pro) | Not specified | mdpi.com |

| Prolyl-amino acid ester | 2-butanol, 1-2 M acetic acid, reflux | Diketopiperazine | Good yields | jst.go.jp |

This compound-based Chiral Ionic Liquid Development

Chiral ionic liquids (CILs) are salts with low melting points that incorporate a chiral center, making them useful as catalysts and solvents in asymmetric synthesis. mdpi.comchromatographyonline.com Proline and phenylalanine are common components in the design of CILs due to their inherent chirality and ready availability. mdpi.commdpi.comua.ptrsc.org

Several synthetic strategies exist for preparing proline- and phenylalanine-based CILs. One common method is a neutralization reaction between an amino acid and a base, such as choline (B1196258) hydroxide (B78521) or tetrabutylammonium (B224687) hydroxide, to form the ionic liquid. mdpi.comua.pt For example, choline proline ([ChPro]) and choline phenylalanine ([ChPhe]) have been synthesized via a one-pot method by reacting the respective amino acid with choline chloride in the presence of potassium hydroxide. mdpi.com Another approach involves the protonation of the amino group of proline with an acid to form a cation, which is then paired with a suitable anion. mdpi.com

These CILs have been successfully employed as catalysts in various chemical transformations. For instance, L-proline-based CILs have been shown to be effective catalysts for asymmetric Michael addition reactions. mdpi.com The specific properties and applications of these CILs depend on the nature of both the cation and the anion.

The following table details examples of synthesized prolyl- and phenylalanyl-based chiral ionic liquids and their synthetic methods.

| Chiral Ionic Liquid | Cation | Anion | Synthetic Method | Reference |

| Choline proline ([ChPro]) | Choline | L-Proline | Neutralization of L-proline with choline chloride and KOH. mdpi.com | mdpi.com |

| Choline phenylalanine ([ChPhe]) | Choline | L-Phenylalanine | Neutralization of L-phenylalanine with choline chloride and KOH. mdpi.com | mdpi.com |

| Tetrabutylammonium L-prolinate ([N4444][L-Pro]) | Tetrabutylammonium | L-Proline | Neutralization of L-proline with tetrabutylammonium hydroxide. ua.pt | ua.pt |

| Tetrabutylammonium L-phenylalaninate ([N4444][L-Phe]) | Tetrabutylammonium | L-Phenylalanine | Neutralization of L-phenylalanine with tetrabutylammonium hydroxide. ua.pt | ua.pt |

| 1-ethyl-3-methyl imidazole (B134444) L-proline | 1-ethyl-3-methyl imidazolium | L-Proline | Used as a chiral ligand in capillary electrophoresis. chromatographyonline.com | chromatographyonline.com |

Biochemical Interactions and Enzymatic Activities Involving Prolylphenylalanine

Prolylphenylalanine as a Substrate for Proteolytic Enzymes

Proteolytic enzymes, or proteases, catalyze the breakdown of proteins and peptides. wikipedia.org this compound can be a specific substrate for several types of these enzymes, highlighting its importance in protein catabolism and digestion. sigmaaldrich.comsigmaaldrich.com

Specificity of Serine Proteases (e.g., Dentilisin) towards this compound-containing Substrates

Certain serine proteases exhibit a marked specificity for peptide bonds involving proline and phenylalanine. A notable example is dentilisin, a chymotrypsin-like protease produced by the periodontal pathogen Treponema denticola. asm.orgasm.orgnih.gov This enzyme specifically cleaves peptide bonds where proline is in the P2 position and phenylalanine is in the P1 position. nih.gov The activity of dentilisin is considered a significant virulence factor, as it can degrade various host proteins, including fibronectin and gelatin. asm.orgnih.gov

The specificity of dentilisin for the prolyl-phenylalanine sequence underscores the importance of this dipeptide motif in substrate recognition by certain bacterial proteases. nih.govnih.gov Synthetic peptides containing the prolyl-phenylalanine sequence, such as succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide, are commonly used as chromogenic substrates to assay the activity of dentilisin and other chymotrypsin-like enzymes. conicet.gov.arnih.gov

Table 1: Examples of Serine Proteases with Specificity for this compound-Containing Substrates

| Enzyme Name | Source Organism | Substrate Specificity |

| Dentilisin | Treponema denticola | Prolyl-phenylalanine asm.orgnih.gov |

| Subtilisin BPN' | Bacillus amyloliquefaciens | Broad, but variants can hydrolyze succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide nih.gov |

Cell-Envelope Proteinases (CEPs) and Dipeptidase Activity

Cell-envelope proteinases (CEPs) are large, multi-domain serine proteases anchored to the cell surface of lactic acid bacteria (LAB). mdpi.comnih.gov These enzymes are crucial for the ability of LAB to grow in milk by breaking down casein into smaller peptides that can be transported into the cell for further degradation. mdpi.comnih.gov

Several studies have shown that the activity of CEPs can be influenced by the presence of specific di- and tripeptides. For instance, the CEP from Lactobacillus delbrueckii subsp. lactis CRL 581 showed reduced activity in the presence of dipeptides containing branched-chain amino acids, such as leucylleucine and prolylleucine. researchgate.net This suggests a regulatory feedback mechanism where the products of proteolysis can modulate enzyme activity.

Furthermore, some CEPs exhibit specificity for substrates containing the prolyl-phenylalanine sequence. The cell-envelope proteinase (PrtL) from Lactobacillus delbrueckii subsp. lactis CRL 581 demonstrated a higher affinity for succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide compared to other synthetic substrates. conicet.gov.ar Similarly, CEPs from Lacticaseibacillus casei strains isolated from Parmigiano Reggiano cheese were assayed using this same substrate. nih.govresearchgate.net

Within the cell, dipeptidases complete the breakdown of peptides into individual amino acids. While specific dipeptidases acting on this compound are part of the broader proteolytic system of the cell, detailed characterization of enzymes with exclusive specificity for this dipeptide is an ongoing area of research. nih.gov

Degradation by Aminopeptidases

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. patsnap.comnih.gov The degradation of peptides containing a proline residue at the penultimate position, such as Xaa-Pro sequences, involves specific aminopeptidases. korea.ac.kr These enzymes remove the N-terminal amino acid, exposing the proline residue and initiating further degradation. korea.ac.kr

For instance, in Saccharomyces cerevisiae, the aminopeptidase (B13392206) Fra1 removes N-terminal alanine (B10760859) from an Ala-Pro sequence, making the protein a substrate for the Pro/N-degron pathway. korea.ac.kr While this example does not directly involve this compound, it illustrates the general mechanism by which proline-containing peptides are processed. Prolyl aminopeptidases are a specific class of aminopeptidases that can cleave a proline residue from the N-terminus of a peptide. researchgate.net The degradation of this compound itself would likely involve a dipeptidase after initial cleavage from a larger polypeptide by endopeptidases.

Modulatory Effects of this compound on Enzyme Systems

Beyond serving as a substrate, this compound and peptides containing this motif can also act as modulators of enzyme activity, most notably as inhibitors.

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. wikipedia.orgcvpharmacology.com ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. wikipedia.orgcvpharmacology.com Inhibition of ACE is a major therapeutic strategy for hypertension. wikipedia.org

Peptides derived from various food sources have been investigated for their ACE-inhibitory potential. mdpi.commdpi.com The presence of a proline residue at the C-terminus of a peptide is often associated with potent ACE inhibition. mdpi.com Phenylalanine, with its aromatic side chain, is also a favorable residue for binding to the active site of ACE. mdpi.com Consequently, this compound has been explored as a potential ACE inhibitor. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While the dipeptide itself may have modest activity, it can serve as a structural basis for the design of more potent synthetic inhibitors. ontosight.ainih.gov For example, research into phosphinyloxyacyl proline inhibitors has shown the importance of the proline moiety in developing orally active ACE inhibitors. nih.gov

Table 2: Research Findings on this compound and ACE Inhibition

| Study Focus | Key Finding | Reference |

| Porcine-derived peptides | Peptides with C-terminal proline showed ACE-inhibitory activity. | mdpi.com |

| General dipeptide properties | This compound is explored for its potential as a therapeutic agent, including for hypertension. | sigmaaldrich.comsigmaaldrich.com |

| Synthetic ACE inhibitors | The proline structure is a key component in the design of potent phosphinyloxyacyl proline ACE inhibitors. | nih.gov |

Influence on Other Peptidase Activities

Furthermore, in the study of isoprenylated protein endoprotease, a cysteine protease, various peptide-based inhibitors were used. acs.org While not directly this compound, the use of inhibitors like N-benzyloxylcarbonylglycylglycyl-l-phenylalanine chloromethyl ketone highlights the use of phenylalanine-containing structures to probe the active sites of proteases. acs.org The specific modulatory effects of this compound on a wider range of peptidases remain an area for further investigation.

Enzymatic Degradation Kinetics and Mechanisms

The enzymatic breakdown of this compound, a dipeptide composed of L-proline and L-phenylalanine, is a key process in protein metabolism. The kinetics and mechanisms of this degradation are influenced by several factors and result in the release of its constituent amino acids.

Factors Influencing Enzymatic Hydrolysis Rates (e.g., pH, temperature, metal ions)

The rate of enzymatic hydrolysis of this compound is significantly affected by environmental conditions such as pH, temperature, and the presence of metal ions. These factors influence the enzyme's conformation and catalytic activity.

pH: The pH of the environment is a critical determinant of enzyme activity. Most enzymes have a narrow optimal pH range where their catalytic activity is highest. For instance, many proteases exhibit maximum activity in a pH range of 5 to 7. unacademy.com For example, the enzyme prolylcarboxypeptidase (PRCP), which is known to act on substrates with a C-terminal proline, shows activity in a pH range of 6.0–12.0, with maximal activity at pH 9. researchgate.net Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site. researchgate.net

Temperature: Enzyme activity is also highly dependent on temperature. As the temperature increases, the rate of reaction generally increases until it reaches an optimal temperature. For many enzymes, this is between 20°C and 35°C. unacademy.com Beyond this point, the enzyme starts to denature, leading to a rapid loss of activity. unacademy.com For example, some thermostable proteases show optimal activity at temperatures as high as 50°C to 65°C. researchgate.netuctm.edu

Metal Ions: The presence of certain metal ions can either enhance or inhibit the activity of enzymes that hydrolyze this compound. Some enzymes require metal ions as cofactors for their catalytic function. For example, the activity of some proteases is enhanced in the presence of Ca²⁺, Mg²⁺, and Mn²⁺. researchgate.netnih.gov Conversely, other metal ions like Zn²⁺ and Hg²⁺ can inhibit enzyme activity. researchgate.net The effect of metal ions is often concentration-dependent. nih.gov

Table 1: General Factors Affecting this compound Enzymatic Hydrolysis Rates

| Factor | General Optimal Range/Effect | Reference(s) |

|---|---|---|

| pH | 5.0 - 9.0 | unacademy.comresearchgate.netscielo.br |

| Temperature | 20°C - 65°C | unacademy.comresearchgate.netuctm.edu |

| Metal Ions | Enhancing: Ca²⁺, Mg²⁺, Mn²⁺ Inhibiting: Zn²⁺, Hg²⁺ | researchgate.netnih.govresearchgate.net | Note: The optimal conditions can vary significantly depending on the specific enzyme.

Identification of Degradation Products

The enzymatic hydrolysis of the dipeptide this compound results in the cleavage of the peptide bond that links the proline and phenylalanine residues. This process yields its constituent amino acids as the primary degradation products.

The degradation of this compound is catalyzed by peptidases, such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP). sigmaaldrich.comresearchgate.net These enzymes break the peptide bond, releasing L-proline and L-phenylalanine. wikipedia.org

The primary degradation products of this compound are:

L-proline

L-phenylalanine

Under certain conditions, such as in food processing, proline-containing dipeptides like this compound can also form cyclic structures known as diketopiperazines. nih.gov

Role in Protein Digestion and Catabolism Pathways

This compound is an intermediate product formed during the breakdown of dietary proteins. sigmaaldrich.comhmdb.ca Protein catabolism is a fundamental biological process that breaks down proteins into smaller peptides and ultimately into individual amino acids, which can then be absorbed and utilized by the body. wikipedia.orgnih.gov

The process of protein digestion begins in the stomach and continues in the small intestine, where various proteolytic enzymes, including pepsin, trypsin, and chymotrypsin, cleave large protein molecules into smaller peptides. nih.gov this compound is one such dipeptide that results from this incomplete breakdown. researchgate.nethmdb.ca

Once formed, dipeptides like this compound are further hydrolyzed into their constituent amino acids by peptidases located on the brush border of intestinal epithelial cells or within the cells themselves. nih.gov The resulting free amino acids, proline and phenylalanine, are then absorbed into the bloodstream and transported to various tissues. nih.gov There, they can be used for the synthesis of new proteins, serve as precursors for other biomolecules, or be further catabolized to provide energy through pathways like the Krebs cycle. wikipedia.org The amino group is typically removed through transamination or deamination and subsequently enters the urea (B33335) cycle for excretion. wikipedia.org

Structural and Conformational Studies of Prolylphenylalanine and Its Derivatives

Computational Chemistry and Molecular Modeling

Computational techniques provide powerful insights into the dynamic nature and energetic landscapes of peptides, bridging the gap between static structures and biological function.

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov This technique is instrumental in understanding how a peptide's structure relates to its function, particularly its interaction with biological targets like enzymes. nih.govnih.gov

A notable application involves the study of Rand serine protease, where a derivative of prolylphenylalanine, N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide, was used as a substrate. researchgate.netrsc.org MD simulations were performed to investigate the dynamic behavior of the protease when interacting with this substrate. researchgate.netrsc.org These simulations, run for durations such as 10 nanoseconds, help characterize the conformational changes and structural stability of the enzyme-substrate complex. By analyzing metrics like the Root Mean Squared Deviation (RMSD), researchers can monitor the stability of the protein's backbone throughout the simulation. researchgate.net Such in-silico experiments are crucial for predicting the active site and understanding the binding mechanisms, which are fundamental aspects of structure-function relationships. researchgate.netrsc.org

| Parameter | Description/Value | Reference |

|---|---|---|

| System | Rand serine protease with N-succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide substrate | researchgate.netrsc.org |

| Force Field | AMBER03 | rsc.org |

| Solvent | Explicit water environment | rsc.org |

| Temperature | 295 K (25 °C) | rsc.org |

| Simulation Duration | 10 ns | researchgate.netrsc.org |

| Analysis Metrics | Root Mean Squared Deviation (RMSD), Root Mean Squared Fluctuation (RMSF) | researchgate.net |

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a highly detailed view of the electronic structure and energetics of molecules. ajol.infonih.gov These methods are essential for studying non-covalent interactions that govern the self-assembly of peptides into higher-order structures like dimers or "duplexes". mdpi.comnumberanalytics.com The formation of such assemblies is often critical for biological activity or the development of new biomaterials. nih.gov

While specific studies on "this compound duplexes" are not extensively documented, the principles are well-established from research on related dipeptides, such as L-proline-L-tyrosine. researchgate.net In such studies, quantum chemical methods are used to investigate the energetically preferred conformations of dimeric forms. researchgate.net These calculations can dissect the various forces contributing to the stability of the dimer, including electrostatic interactions, dispersion forces, and hydrogen bonding. mdpi.com By optimizing the geometry of the peptide dimer, researchers can predict the most stable structures and understand the intermolecular interactions that drive self-assembly. ajol.infochemrxiv.org This knowledge is crucial for designing peptides with specific aggregation properties.

Spectroscopic Analysis of this compound Conformations

Spectroscopic techniques are vital experimental tools for probing the secondary structure of peptides in various environments.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins. acs.orgwalisongo.ac.id It is particularly sensitive to the peptide backbone conformation and can be used on samples in diverse states, including aqueous solutions and solid forms. walisongo.ac.id

The most informative region in the FT-IR spectrum for protein structure analysis is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.net The precise frequency of the Amide I band is modulated by the formation of hydrogen bonds, making it a reliable indicator of secondary structure. For instance, α-helices, β-sheets, and random coils all absorb at distinct frequencies within this region. This allows researchers to quantify the relative amounts of different structural components in a peptide containing a this compound motif and to observe how these structures change in response to factors like solvent, pH, or peptide length. mdpi.comacs.org

| Wavenumber Range (cm⁻¹) | Secondary Structure Assignment | Reference |

|---|---|---|

| 1650–1659 | α-Helix | mdpi.com |

| 1610–1642 | β-Sheet | mdpi.com |

| ~1665 | Turn | acs.org |

| 1640–1648 | Random Coil (Unordered) | mdpi.comacs.org |

Crystallographic and NMR Studies (if available for related structures)

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful techniques for determining the three-dimensional structure of molecules at an atomic level. nih.gov X-ray crystallography provides a static picture of the molecule in a crystal lattice, while NMR reveals information about the molecule's conformation and dynamics in solution.

Crystallographic data is available for derivatives such as the cyclic dipeptide Cyclo(L-Phe-L-Pro), revealing its precise bond lengths, angles, and crystal packing. nih.gov Studies on similar dipeptide isomers, like those containing norvaline and phenylalanine, use single-crystal X-ray diffraction to analyze molecular packing and the intricate network of non-covalent interactions, which are fundamental to their self-assembly. mdpi.com

NMR spectroscopy is indispensable for studying conformational dynamics. Detailed 1D and 2D NMR analyses have been performed on dipeptides containing phenylalanine, such as fluorinated diphenylalanine and Ala-Phe, allowing for the complete assignment of their ¹H and ¹³C signals. acs.orgwalisongo.ac.id Techniques like COSY (Correlation Spectroscopy) are used to identify spin-coupled protons, helping to piece together the structure and assign peaks in more complex spectra. walisongo.ac.id These studies show that the sequence of amino acids directly influences the chemical environment and, consequently, the chemical shifts of the α-protons, providing a detailed picture of the dipeptide's structure in solution. walisongo.ac.id

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. The process involves systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. mdpi.comsigmaaldrich.com This allows researchers to identify the key chemical features—the pharmacophore—that are responsible for the molecule's interaction with its biological target. mdpi.com

For this compound derivatives, SAR studies are crucial for optimizing properties like potency, selectivity, and stability. embopress.orgdiva-portal.org For example, researchers might synthesize a series of analogs where the phenyl ring is substituted with different functional groups, the proline ring is altered, or the peptide bond is replaced with a mimic. By testing the biological activity of each new compound, a relationship can be established between specific structural modifications and their functional consequences. sigmaaldrich.com This iterative process of design, synthesis, and testing guides the development of new therapeutic agents, transforming a simple peptide motif into a highly optimized drug candidate. diva-portal.org

Investigation of Biological Activities and Mechanistic Research of Prolylphenylalanine

In Vitro Biological Activity Studies in Cellular Models

The dipeptide prolylphenylalanine is a structural motif found in various bioactive peptides. Research into peptides containing this sequence has revealed a range of biological activities, explored here in cellular models.

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of molecules for combating bacterial infections. mdpi.com Their mechanism of action often involves entering the bacterial cell and inhibiting intracellular processes like protein synthesis. nih.gov The designer peptide ARV-1502, which contains the this compound analogous sequence PRPYLPRP, demonstrates potent antimicrobial effects against Enterobacteriaceae. mdpi.com

Systematic modification of PrAMPs, such as the bovine peptide Bac5(1-17), has been used to identify key residues for antimicrobial activity and to develop derivatives with improved potency and a broader spectrum of action. nih.gov Studies on ARV-1502 and its analogues have shown that substitutions in the binding motif can alter not only the binding to the bacterial 70S ribosome but also the efficiency of their uptake through bacterial transporters like SbmA and MdtM. mdpi.com For instance, increasing the net positive charge of some analogues improved their antimicrobial activity against Escherichia coli and their ability to inhibit in vitro translation. mdpi.com The antimicrobial activity of these peptides is often evaluated by determining the Minimal Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. nih.govnih.gov Some peptides have been found to retain significant activity against transporter-deficient bacterial strains, suggesting a mechanism that is less dependent on specific uptake pathways and may involve moderate membrane permeabilization. nih.gov

Table 1: Antimicrobial Activity (MIC) of Proline-Rich Peptides

| Peptide | Target Organism | MIC (µg/mL) | Source |

|---|---|---|---|

| ARV-1502 | E. coli BW25113 | 8 | mdpi.com |

| Peptide 2 (ARV-1502 analogue) | E. coli BW25113 | 4 | mdpi.com |

| Peptide 98 (ARV-1502 analogue) | E. coli BW25113 | 8 | mdpi.com |

| Bac5(1-17) derivative 272 | E. coli | 4 | nih.gov |

| Bac5(1-17) derivative 278 | E. coli | 4 | nih.gov |

| Bac5(1-17) derivative 281 | E. coli | 4 | nih.gov |

| DP7 | S. aureus | 16 | nih.gov |

Bioactive peptides, including those with proline residues, are being investigated as complementary agents for cancer therapy. waocp.com Many of these anticancer peptides (ACPs) exert their effects by disrupting the cell membrane of cancerous cells, which often have a higher negative surface charge compared to normal cells, or by inducing programmed cell death, known as apoptosis. waocp.comfrontiersin.org

The induction of apoptosis is a key mechanism for many ACPs. waocp.com This can occur through various pathways, including the disruption of the mitochondrial membrane, which leads to the release of cytochrome-C and the activation of caspases, ultimately causing cell death. waocp.commdpi.com For example, the peptide MP06 was found to induce apoptosis in non-small cell lung cancer cell lines by increasing the expression of apoptosis-related markers like p53, Bax, and caspase-3. mdpi.com Similarly, other natural peptides like melittin (B549807) have been shown to induce apoptosis in human leukemia cells by causing a dose-dependent decrease in the mitochondrial membrane potential. frontiersin.org Some peptides are designed as "hunter-killer peptides," which consist of a domain that targets receptors on cancer cells and another domain that induces cell death, often by disrupting mitochondrial membranes. mdpi.comnih.gov Proline-rich peptides have also been noted for their ability to be internalized into cancer cells, a critical step for peptides that act on intracellular targets. mdpi.com

Host defense peptides (HDPs), a class that includes many proline-rich peptides, exhibit significant immunomodulatory activities in addition to their direct antimicrobial effects. frontiersin.org They can modulate the host's immune response, which is crucial for resolving infections and controlling inflammation. frontiersin.orgnih.gov A key immunomodulatory function is the ability to neutralize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that can trigger a strong inflammatory response. frontiersin.orgscienceopen.com

Several peptides have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β), in immune cells like macrophages that have been stimulated with LPS. frontiersin.orgnih.govbiorxiv.org For instance, the synthetic peptide SET-M33 significantly reduced the expression of multiple pro-inflammatory cytokines in murine macrophages stimulated with LPS from Klebsiella pneumoniae and P. aeruginosa. nih.gov Similarly, the peptide KSLW, derived from KSL, gained immunomodulatory properties, including the ability to exert an anti-inflammatory effect on LPS-stimulated neutrophils. nih.gov Some peptides, like a derivative of the Limulus anti-LPS factor (LALF), not only abrogate the systemic TNF-α response but also modulate the expression of other cytokines, stimulating the synthesis of IL-2 and IL-12, which can promote host resistance against infection. nih.gov This selective modulation of cytokine production can help restore immune balance and mitigate the excessive inflammation often associated with severe infections. biorxiv.org

Table 2: Immunomodulatory Effects of Selected Peptides on Cytokine Production

| Peptide | Cell Model | Stimulus | Effect on Cytokine | Source |

|---|---|---|---|---|

| SET-M33 | Murine Macrophages | LPS | Reduced TNF-α, IL-1β, IL-6 | nih.gov |

| Clavanin-MO | Murine Macrophages | LPS | Reduced IL-12, TNF-α; Increased IL-10 | nih.gov |

| SK1260 | Macrophage Cell Line | LPS | Reduced IL-6, TNF-α | biorxiv.org |

| LALF(31-52) | Mice (in vivo) | P. aeruginosa infection | Abrogated TNF-α; Stimulated IL-2, IL-12 | nih.gov |

| LL-37 | Human Monocytes | LPS | Modulated TNF-α production | frontiersin.org |

Role in Host-Pathogen Interactions

The this compound motif is a specific target for certain microbial enzymes that play a critical role in the pathogenesis of infectious diseases.

Treponema denticola, a spirochete implicated in human periodontal disease, produces a major extracellular protease with specificity for the C-terminal side of proline-phenylalanine sequences. psu.educapes.gov.br This enzyme, known as dentilisin, is a chymotrypsin-like serine protease and a key virulence factor for the organism. psu.edutdc.ac.jp Dentilisin is a complex composed of multiple proteins encoded by three genes: prtP, prcA, and prcB. tandfonline.com The prtP gene encodes the 72 kDa protease domain responsible for the enzyme's catalytic activity. tdc.ac.jptandfonline.com

This protease is located in the outer sheath of T. denticola and its activity is crucial for the structural organization of this outer layer. capes.gov.brtandfonline.com The substrate used to measure its activity in laboratory settings is N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (SAAPNA). psu.edu Studies using dentilisin-deficient mutants of T. denticola have confirmed the enzyme's central role in the bacterium's physiology and pathogenicity. psu.educapes.gov.br

The prolyl-phenylalanine-specific protease, dentilisin, significantly influences the expression and function of other major virulence factors in T. denticola. tdc.ac.jptandfonline.com One of the most important of these is the Major Surface Protein (Msp), another key component of the bacterial outer sheath. tdc.ac.jptandfonline.com Research has shown that the expression of dentilisin and Msp are interrelated; a mutation that inactivates the dentilisin gene (prtP) leads to a significant reduction in the expression of Msp at both the gene and protein levels. tdc.ac.jpnih.gov

This interplay highlights a regulatory network connecting these virulence factors. tandfonline.comnih.gov The loss of dentilisin activity results in structural changes to the outer sheath, a decrease in cell hydrophobicity, and attenuated virulence in animal models. psu.educapes.gov.br Dentilisin contributes to pathogenesis by degrading components of the host's extracellular matrix, such as fibronectin, and is involved in adherence and immunomodulation. tdc.ac.jptandfonline.com By controlling the function of Msp and other surface components, dentilisin plays a pivotal role in the ability of T. denticola to interact with host tissues and other bacteria in the oral biofilm, thereby contributing to the progression of periodontal disease. tandfonline.comleibniz-fli.de

Metabolic Pathways and Metabolomics Research

This compound is a dipeptide that has garnered attention in the fields of biochemical and metabolomics research. sigmaaldrich.comsigmaaldrich.comcnreagent.com As a molecule composed of the amino acids proline and phenylalanine, its presence and concentration in biological systems can offer insights into various metabolic processes. sigmaaldrich.comhmdb.ca Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes compounds like this compound to understand physiological states and identify potential biomarkers for diseases. mdpi.comnih.govplos.org Studies have identified this compound as a relevant metabolite in research contexts ranging from the effects of air pollution on human physiology to metabolic changes in musculoskeletal conditions. mdpi.comnih.gov It serves as a substrate for enzymes such as dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), which are involved in protein digestion and metabolism. sigmaaldrich.comsigmaaldrich.com

This compound as a Metabolic Byproduct

This compound is recognized as a metabolic byproduct, specifically an incomplete breakdown product resulting from protein digestion or catabolism. sigmaaldrich.comsigmaaldrich.comhmdb.ca During the metabolic processing of proteins, they are broken down into smaller peptides and eventually into their constituent amino acids. creative-proteomics.com this compound represents an intermediate stage in this process, a dipeptide that has not been fully hydrolyzed into individual proline and phenylalanine molecules. hmdb.ca While many dipeptides are transient intermediates on their way to further proteolysis and specific amino acid degradation pathways, their detection can signify particular metabolic states or enzymatic activities. hmdb.cacreative-proteomics.com

Metabolomics studies have identified this compound in various biological contexts, highlighting its role as an endogenous metabolite. For instance, research investigating the metabolic effects of environmental factors identified this compound as part of a module of dipeptides that showed significant changes in response to varying levels of air pollution. nih.gov Another study using a metabolomics approach to understand sarco-osteoporosis also identified this compound among the differential metabolites, suggesting its involvement in the metabolic alterations associated with the condition. mdpi.com

Table 1: Selected Metabolomics Studies Identifying this compound

| Research Area | Key Finding | Reference |

|---|---|---|

| Environmental Health | Identified as part of a network of dipeptides that significantly changed in human subjects exposed to varying levels of air pollution during the Beijing Olympics. | nih.gov |

| Musculoskeletal Disorders | Detected as a differential metabolite in skeletal muscle tissue in a mouse model of sarco-osteoporosis, indicating altered metabolic pathways. | mdpi.com |

| General Metabolism | Classified as an incomplete breakdown product of protein catabolism. sigmaaldrich.comhmdb.ca Serves as a substrate for enzymes like DPP-4 and PCP, which are key to protein metabolism. sigmaaldrich.com | sigmaaldrich.comsigmaaldrich.comhmdb.ca |

Detection in Biological Fluids (e.g., urine)

The presence of this compound has been confirmed in various biological fluids, which is a cornerstone of its utility in metabolomics and clinical biomarker research. nih.gov It is most frequently cited as being found in urine. sigmaaldrich.comhmdb.ca The Human Metabolome Database specifically notes its detection in urine, referencing a study by Jandke and Spiteller from 1986 that focused on the analysis of dipeptides in this biofluid. hmdb.ca The non-invasive collection of urine makes it a valuable medium for studying the peptidome to gain insights into both renal and systemic diseases. nih.gov

Beyond urine, this compound has also been identified in feces. hmdb.ca The detection in different biofluids suggests its involvement in systemic metabolic processes, including digestion and absorption in the gut and subsequent filtration and excretion by the kidneys. The analysis of such metabolites in biofluids is typically carried out using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are capable of identifying and quantifying low-molecular-weight compounds in complex biological mixtures. plos.orgacs.org

Table 2: Detection of this compound in Biological Fluids

| Biological Fluid | Context of Detection | Reference |

|---|---|---|

| Urine | Identified as a normal constituent resulting from protein catabolism. sigmaaldrich.comhmdb.ca Its presence is noted in general metabolome databases and specific dipeptide analyses. hmdb.cahmdb.ca | sigmaaldrich.comhmdb.cahmdb.ca |

| Feces | Listed in the Human Metabolome Database as a detected metabolite in feces. | hmdb.ca |

Design and Application of Prolylphenylalanine in Peptidomimetics Research

Prolylphenylalanine as a Core Motif in Peptidomimetic Design

The dipeptide this compound, composed of the amino acids proline and phenylalanine, serves as a significant structural motif in the field of peptidomimetics. sigmaaldrich.com Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. researchgate.netrsc.org The inherent conformational constraints of the proline ring combined with the hydrophobic and aromatic nature of the phenylalanine side chain make the this compound (Pro-Phe) moiety an effective starting point for designing compounds that can interact with biological targets. nih.govpnas.org This dipeptide is an incomplete breakdown product of protein digestion and can serve as a substrate for enzymes like dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP). sigmaaldrich.com Its structure is frequently incorporated into more complex molecules to mimic turns or specific binding conformations of larger peptides, making it a valuable tool for exploring protein-protein interactions and identifying potential drug targets. sigmaaldrich.comnih.gov

The this compound scaffold has been successfully employed in the development of inhibitors for several classes of enzymes, notably proteases and as antagonists for integrin receptors.

Protease Inhibitors: Proline-specific proteases are a class of enzymes that cleave peptide bonds at the carboxyl side of a proline residue. researchgate.net Given that the structure of this compound contains this key feature, it is a logical template for designing inhibitors of these enzymes. Prolyl-specific aminodipeptidases, such as Dipeptidyl Peptidase IV (DPP IV), DPP8, DPP9, and Fibroblast Activation Protease-alpha (FAP-α), are therapeutic targets for conditions like type 2 diabetes and fibrogenic disorders. nih.gov Inhibitors for these enzymes often incorporate a prolyl-like ring structure to ensure recognition by the enzyme's active site. researchgate.net For instance, research into Prolylcarboxypeptidase (PrCP), a serine protease implicated in metabolism regulation, led to the development of potent and selective inhibitors derived from a mechanism-based design that mimics the prolyl-C-terminal substrate. researchgate.net

Integrin Antagonists: Integrins are cell surface receptors involved in cell adhesion and signaling. pnas.org The this compound motif has been a cornerstone in the design of small-molecule integrin antagonists. A notable example is the use of a benzenesulfonyl-prolyl-phenylalanine scaffold to develop inhibitors for α4β1 and α2β1 integrins. pnas.orgpnas.org These antagonists function through an allosteric mechanism, binding to a site distinct from the natural ligand binding site and inducing a conformational change that inhibits integrin activity. pnas.orgnih.gov Researchers have systematically modified the this compound core to create highly potent and selective inhibitors that have demonstrated efficacy in preventing pathological thrombus formation in animal models. pnas.org

Below is a table summarizing the application of the Pro-Phe motif in designing inhibitors for different integrin types.

| Target Enzyme/Receptor | Scaffold/Motif | Application/Significance |

| Integrin α4β1 | Benzenesulfonyl-prolyl-phenylalanine | Design basis for small-molecule antagonists targeting cell adhesion. pnas.orgpnas.org |

| Integrin α2β1 | Modified benzenesulfonyl-prolyl-phenylalanine | Development of potent and selective allosteric inhibitors to prevent arterial thrombosis. pnas.org |

| Prolylcarboxypeptidase (PrCP) | Prolyl-like ring structure | Creation of potent and selective inhibitors for metabolism regulation. researchgate.net |

| Dipeptidyl Peptidase IV (DPP IV) | Proline-containing structures | Basis for inhibitors used in the treatment of type 2 diabetes. nih.gov |

A primary challenge in drug design is achieving high specificity for the intended target to minimize off-target effects, alongside sufficient metabolic stability to ensure therapeutic efficacy. The basic this compound scaffold is often chemically modified to meet these requirements. nsf.gov

Enhanced Specificity: Specificity is achieved by fine-tuning the molecular structure to maximize interactions with the target protein while minimizing binding to other proteins. In the context of prolyl-specific peptidases, subtle modifications can allow inhibitors to discriminate between closely related enzymes, such as DPP IV and FAP-α. nih.gov For integrin antagonists based on the this compound scaffold, specificity is influenced by substitutions on the proline ring. pnas.org By systematically varying the conformation and physicochemical properties of the proline residue through the use of surrogates, researchers can significantly alter the inhibitor's potency and selectivity for a specific integrin heterodimer. pnas.orgpnas.org

Enhanced Stability: Peptides and simple peptidomimetics are often susceptible to degradation by proteases in the body. nih.gov To improve stability, the peptide backbone of the this compound motif can be altered. nsf.gov Techniques such as N-alkylation or the incorporation of unnatural amino acids can make the peptide bond resistant to cleavage. nsf.govmdpi.com For example, in the development of integrin α2β1 inhibitors, various proline surrogates, including thiazolidine (B150603) rings, were used to modify the core structure. pnas.org These changes not only influenced the binding conformation but also enhanced the metabolic stability of the resulting compounds compared to a simple dipeptide structure.

Scaffold Design and Combinatorial Chemistry for this compound-based Libraries

Scaffold-based design is a powerful strategy in drug discovery where a central molecular core (the scaffold) is decorated with various functional groups to create a library of diverse compounds. nih.gov The this compound dipeptide is an excellent candidate for such a scaffold due to its defined three-dimensional structure and multiple points for chemical diversification.

Combinatorial chemistry techniques, particularly solid-phase synthesis, are ideally suited for building libraries based on a this compound scaffold. escholarship.orgjetir.org In this approach, one of the amino acids, for instance, phenylalanine, is attached to a solid support resin. rsc.org The library is then constructed through a "split-and-mix" or parallel synthesis process. jetir.orgrsc.org In a hypothetical library generation:

The resin-bound phenylalanine is split into multiple portions.

Each portion is reacted with a different proline analog or a derivative of another cyclic amino acid.

The portions are mixed, and a second diversification step is performed, for example, by acylating the proline nitrogen with a variety of sulfonyl chlorides, carboxylic acids, or other electrophiles. pnas.org

This systematic process allows for the rapid generation of thousands of distinct compounds built around the Pro-Phe core. escholarship.org These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desired biological activity. The use of monosaccharides and other polyfunctional molecules as scaffolds also highlights the broad applicability of this approach to create peptidomimetics. icho.edu.pl

The following table illustrates a conceptual combinatorial design based on a Pro-Phe scaffold.

| Scaffold Component | Library of Building Blocks (Examples) | Resulting Diversity |

| Resin-Bound Amino Acid | Phenylalanine, Tyrosine, Naphthylalanine | Varies the core hydrophobic/aromatic group. |

| Cyclic Amino Acid | L-Proline, D-Proline, Thiazolidine-4-carboxylic acid, (2S,4R)-4-Fluoroproline | Introduces conformational variations in the turn structure. |

| N-Terminal Cap | Benzenesulfonyl chloride, Acetyl chloride, Various R-COCl | Modifies polarity, charge, and hydrogen bonding potential. |

Structure-Based Design of this compound Analogs

Structure-based drug design utilizes high-resolution structural information of a biological target, obtained from methods like X-ray crystallography or NMR spectroscopy, to design ligands with high affinity and selectivity. chemrxiv.org When an experimental structure is unavailable, computational homology models can be used. pnas.org This approach has been instrumental in refining this compound-based inhibitors.

In the development of integrin α2β1 antagonists, researchers constructed a computational model based on the crystal structures of related integrins. pnas.org This model allowed them to visualize the binding site and understand how their this compound-based compounds interacted with it at an atomic level. pnas.orgpnas.org The design process involved examining the preferred conformations of the proline analog ring (e.g., exo vs. endo puckering). pnas.org Quantum mechanical calculations and crystal structures of the inhibitors themselves revealed that potent compounds stabilized a specific ring conformation (the exo form) that was less stable in unsubstituted proline residues found in proteins. pnas.orgpnas.org This insight allowed for the rational design of new analogs with substitutions that favor this bioactive conformation, leading to improved potency. By understanding the precise structural requirements for binding, chemists can rationally modify the this compound scaffold to optimize interactions and develop superior therapeutic candidates.

Advanced Analytical Methodologies for Prolylphenylalanine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation for peptides like prolylphenylalanine. The choice of technique depends on the specific analytical goal, whether it is routine purity analysis, high-throughput screening, or the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and quality control of this compound. It is routinely used to assess the purity of synthetic batches of the dipeptide. sigmaaldrich.com The most common mode for peptide analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

In a typical RP-HPLC setup for this compound, a C18 column is employed. rsc.org Separation is achieved by running a gradient of an organic solvent (like acetonitrile) mixed with an aqueous solvent (often water with an acid modifier like formic acid or trifluoroacetic acid). The gradient starts with a high concentration of the aqueous phase, allowing polar compounds to elute first. As the concentration of the organic solvent increases, more hydrophobic molecules like this compound desorb from the stationary phase and elute from the column. Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength of 254 nm. mtc-usa.com

Table 1: Representative HPLC Method Parameters for Peptide Analysis

| Parameter | Value/Condition |

| Column | Cogent Silica-C™, 4µm, 100Å |

| Dimensions | 4.6 x 75mm |

| Mobile Phase A | DI Water / 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile / 0.1% Formic Acid |

| Flow Rate | 1.0 mL/minute |

| Detection | UV @ 254nm |

| Injection Volume | 2µL |

This method provides robust separation of peptides and related compounds, making it suitable for routine quality assessment in research and synthesis. mtc-usa.comhelixchrom.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for the analysis of peptides. twistingmemoirs.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography. shimadzu.com

For the analysis of more polar compounds like the dipeptide this compound, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 mobile phase. researchgate.net SFC often exhibits different retention behavior and selectivity compared to RP-HPLC, making it a valuable tool for separating compounds that are difficult to resolve with conventional methods. shimadzu.com Its advantages include reduced organic solvent consumption, faster run times, and cost-effectiveness, positioning it as a key technique in modern pharmaceutical and biochemical analysis. twistingmemoirs.com

This compound contains two chiral centers, one in the proline residue and one in the phenylalanine residue. This gives rise to four possible stereoisomers: L-Prolyl-L-phenylalanine, L-Prolyl-D-phenylalanine, D-Prolyl-L-phenylalanine, and D-Prolyl-D-phenylalanine. Distinguishing between these isomers is critical, as their biological activities can differ significantly.

Chiral chromatography is the definitive method for separating these stereoisomers. nih.gov This is typically achieved using a Chiral Stationary Phase (CSP) in an HPLC system. semanticscholar.org CSPs are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. Several types of CSPs have proven effective for separating amino acids and their derivatives, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin and ristocetin), and proteins. semanticscholar.org The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution of all four stereoisomers of this compound. researchgate.net

Table 2: Common Chiral Stationary Phases for Amino Acid and Peptide Separation

| CSP Type | Chiral Selector Example | Separation Principle |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. semanticscholar.org |

| Cyclodextrin-Based | β-cyclodextrin | Forms temporary diastereomeric inclusion complexes with the analytes. semanticscholar.org |

| Protein-Based | Cellobiohydrolase (CBH) | Utilizes the natural stereoselectivity of proteins to interact differently with enantiomers. nih.gov |

The ability to confirm the specific stereoisomeric form of this compound is essential for interpreting its biological function and for quality control in its synthesis.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the analysis of peptides, providing information on molecular weight and structure with exceptional sensitivity and specificity.

The combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is a powerful hyphenated technique that leverages the separation capabilities of HPLC with the sensitive and selective detection of MS. binghamton.edu As this compound elutes from the LC column, it is introduced into the ion source of the mass spectrometer, where it is ionized. The mass analyzer then separates the resulting ions based on their m/z ratio.

This technique provides two dimensions of data for the analyte: its retention time from the LC and its mass-to-charge ratio from the MS. This dual identification significantly increases the confidence in the analytical results, making LC-MS ideal for quantifying this compound in complex biological matrices like plasma. nih.govnih.gov The high sensitivity of modern mass spectrometers allows for the detection and quantification of peptides at very low concentrations. nih.gov

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is essential for the definitive structural confirmation and quantification of peptides. mdpi.com In an MS/MS experiment, a specific ion of interest (the "precursor ion"), such as the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas. The resulting "product ions" are then analyzed by a second mass analyzer. mdpi.com

The fragmentation pattern is characteristic of the peptide's amino acid sequence and structure, providing a molecular fingerprint that confirms its identity. For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used. In MRM, the instrument is set to specifically monitor a transition from a selected precursor ion to a specific product ion. This process is highly selective and sensitive, effectively filtering out background noise and allowing for accurate quantification even in complex samples. nih.govnih.gov

Table 3: Hypothetical MS/MS Parameters for L-Prolyl-L-phenylalanine Quantification

| Parameter | Value | Description |

| Precursor Ion (m/z) | 263.14 | [M+H]⁺ ion of this compound (C14H18N2O3) |